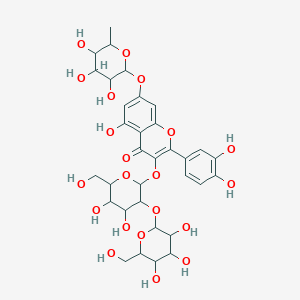

Flavonol base + 4O, O-Hex-Hex, O-dHex

Description

Significance of Flavonol Glycosylation in Plant Biology

The addition of sugar moieties to the flavonol aglycone, a process known as glycosylation, is not a random event but a highly regulated enzymatic process that significantly alters the physicochemical and biological properties of the molecule. biomol.com This modification is critical for various aspects of plant life.

Glycosylation enhances the water solubility of flavonols, which are otherwise poorly soluble. This increased solubility facilitates their transport and accumulation within the plant cell, often in the vacuole, where they can be stored at high concentrations without disrupting cellular processes. mdpi.com This is a key mechanism for detoxifying the cell from potentially reactive aglycones. mdpi.com

Furthermore, glycosylation plays a pivotal role in protecting plants from environmental stressors. These compounds contribute to UV photoprotection by absorbing harmful radiation. nih.gov They also act as antioxidants, helping to scavenge reactive oxygen species (ROS) that can cause cellular damage, thereby contributing to the plant's immune system and stress tolerance. nih.govamerigoscientific.com

In the realm of plant reproduction, flavonol glycosides are essential. For instance, specific flavonol glycosides are required for pollen germination in certain plant species. nih.gov The glycosylation pattern can also influence the color of flowers and fruits, thereby attracting pollinators and seed dispersers. nih.gov Moreover, these compounds can modulate plant growth and development by influencing hormone signaling pathways, such as the transport of auxin. nih.govresearchgate.net

Overview of Structural Diversity in Highly Glycosylated Flavonols

The structural diversity of flavonol glycosides is immense, arising from several factors. The core flavonol aglycone itself can vary, with common examples being kaempferol (B1673270), quercetin (B1663063), and isorhamnetin (B1672294). nih.gov The nature, number, and position of the attached sugar units, as well as the linkages between them, create a vast combinatorial library of potential structures. Sugars commonly found in these structures include hexoses (like glucose and galactose), deoxyhexoses (like rhamnose), and pentoses. uni.lu

The complexity increases with the formation of di-, tri-, tetra-, and even pentaglycosides. nih.gov For instance, in kale (Brassica oleracea var. sabellica), a wide array of non-acylated flavonol mono-, di-, tri-, and tetraglycosides have been identified. nih.gov The sugar chains can be linear or branched, further adding to the structural diversity.

Acylation, the addition of an acyl group (such as p-coumaric, caffeic, ferulic, or sinapic acid) to the sugar moieties, introduces another layer of complexity. nih.gov These modifications can significantly impact the biological activity and stability of the flavonol glycoside. The identification and structural elucidation of these complex molecules rely on advanced analytical techniques, primarily high-performance liquid chromatography coupled with multi-stage mass spectrometry (HPLC-MSn) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearcher.life

To illustrate this diversity, the following table presents examples of complex flavonol oligoglycosides that have been identified in various plants:

| Compound Name | Flavonol Base | Glycosylation Pattern | Plant Source |

| Kaempferol-3-O-rutinoside-7-O-rhamnoside | Kaempferol | 3-O-(α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside), 7-O-α-L-rhamnopyranoside | Tea, Onions, Broccoli |

| Quercetin 3-O-gentiobioside-7-O-rhamnoside | Quercetin | 3-O-(β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside), 7-O-α-L-rhamnopyranoside | Not specified in provided context |

This table is generated based on the data available in the search results. biosynth.comnih.gov

The study of these intricate structures is an ongoing endeavor, with new and increasingly complex flavonol oligoglycosides continually being discovered in the plant kingdom. This research not only deepens our understanding of plant biology but also holds potential for various applications, given the diverse biological activities of these compounds.

Properties

Molecular Formula |

C33H40O21 |

|---|---|

Molecular Weight |

772.7 g/mol |

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

InChI |

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3 |

InChI Key |

CAXLTZYEJPQCKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis of Flavonol Oligoglycosides

General Flavonoid Biosynthetic Pathway Precursors

The journey to flavonol oligoglycosides begins with primary metabolic precursors. The shikimate pathway, a crucial route in plant metabolism, provides the aromatic amino acid L-phenylalanine. mdpi.comnih.gov This pathway starts with the condensation of phosphoenolpyruvic acid and D-erythrose 4-phosphate. mdpi.com Phenylalanine is then converted into 4-coumaroyl-CoA through the general phenylpropanoid pathway. nih.govwikipedia.orgnih.gov This conversion is a three-step process catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov

Another key precursor, malonyl-CoA, is derived from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC). nih.gov The convergence of the phenylpropanoid and malonate pathways marks the entry point into the specific flavonoid biosynthetic route. One molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by the enzyme chalcone (B49325) synthase (CHS) to form the first C15 flavonoid backbone, a chalcone. nih.govwikipedia.org

| Precursor | Originating Pathway | Key Enzyme(s) | Resulting Intermediate |

| L-Phenylalanine | Shikimate Pathway | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL) | 4-coumaroyl-CoA |

| Malonyl-CoA | Fatty Acid Biosynthesis | Acetyl-CoA carboxylase (ACC) | Malonyl-CoA |

Flavonol Aglycone Formation

The formation of the flavonol aglycone, the core non-sugar component, involves a series of enzymatic modifications to the initial chalcone scaffold.

The chalcone molecule undergoes isomerization to a flavanone (B1672756), a reaction catalyzed by chalcone isomerase (CHI). researchgate.net This flavanone then serves as a substrate for further modifications. Flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the 3-position of the C-ring, converting the flavanone into a dihydroflavonol. nih.govbiotech-asia.org Dihydroflavonols are a critical branch point in the flavonoid pathway, serving as precursors for both flavonols and anthocyanins. nih.govbiotech-asia.org

The hydroxylation pattern of the B-ring is determined by the action of flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). nih.govbiorxiv.org These enzymes can act on flavanones or dihydroflavonols to produce dihydroquercetin (from dihydrokaempferol (B1209521) via F3'H) or dihydromyricetin (B1665482) (from dihydroquercetin via F3'5'H). nih.gov

The final step in the formation of the flavonol aglycone is catalyzed by flavonol synthase (FLS), another key 2-oxoglutarate-dependent dioxygenase. frontiersin.orgnih.gov FLS introduces a double bond between the C2 and C3 atoms of the C-ring of a dihydroflavonol, converting it into the corresponding flavonol. frontiersin.org For example, FLS converts dihydrokaempferol to kaempferol (B1673270) and dihydroquercetin to quercetin (B1663063). nih.govoup.com

FLS competes with dihydroflavonol 4-reductase (DFR) for the same dihydroflavonol substrates. frontiersin.orgnih.govresearchgate.net While FLS leads to the production of flavonols, DFR channels the metabolic flux towards the synthesis of anthocyanins. frontiersin.orgresearchgate.net The substrate specificity of FLS can vary between plant species and even between different FLS isoforms within the same plant. researchgate.netoup.com For instance, some FLS enzymes show a preference for dihydroquercetin, while others favor dihydrokaempferol. nih.govresearchgate.net This specificity plays a crucial role in determining the ratio of different flavonols produced in a particular tissue or organism. oup.com FLS is predominantly localized in the cytoplasm, but has also been found in the nucleus. nih.gov

| Enzyme | Abbreviation | Substrate | Product |

| Chalcone Isomerase | CHI | Chalcone | Flavanone |

| Flavanone 3-hydroxylase | F3H | Flavanone | Dihydroflavonol |

| Flavonoid 3'-hydroxylase | F3'H | Dihydrokaempferol | Dihydroquercetin |

| Flavonol Synthase | FLS | Dihydroflavonol | Flavonol |

Glycosylation Mechanisms and Glycosyltransferase Diversity

The structural diversity of flavonols is immensely expanded through glycosylation, the attachment of sugar moieties to the aglycone. This process is primarily mediated by a large and diverse family of enzymes called UDP-glycosyltransferases.

UDP-glycosyltransferases (UGTs) are a ubiquitous class of enzymes that catalyze the transfer of a glycosyl group from an activated nucleotide sugar, such as UDP-glucose, to a wide range of acceptor molecules, including flavonols. dtu.dknih.govfrontiersin.org This glycosylation enhances the solubility, stability, and transport of flavonols within the plant. oup.commdpi.com Plant genomes often contain a large number of UGT genes, reflecting the importance and complexity of glycosylation in plant metabolism. nih.govoup.com

The formation of complex oligoglycosides, such as the "Flavonol base + 4O, O-Hex-Hex, O-dHex" mentioned in the subject, involves sequential glycosylation steps. Initially, a primary glycosyltransferase attaches the first sugar to the flavonol aglycone. Subsequent glycosyltransferases, often with specificity for the existing glycoside, add further sugar units to create di-, tri-, or even more complex oligosaccharide chains. frontiersin.org For instance, the biosynthesis of flavonol 3-O-glucosylgalactoside in petunia pollen involves two distinct glycosyltransferase activities. researchgate.net

A hallmark of UGTs is their regio- and chemo-selectivity, meaning they can distinguish between different hydroxyl groups on the flavonol aglycone (regioselectivity) and between different classes of substrates (chemoselectivity). acs.orgacs.org This specificity is crucial for generating the precise glycosylation patterns observed in nature. For example, some UGTs specifically glycosylate the 3-OH position of the C-ring, while others target the 7-OH position of the A-ring. nih.govnih.gov

The structural basis for this selectivity is an active area of research. Site-directed mutagenesis studies have identified specific amino acid residues within the active site of UGTs that are critical for determining their regio- and chemo-selectivity. acs.orgnih.govescholarship.org For example, engineering a plant glycosyltransferase through directed evolution has been shown to enhance its regioselectivity for the 3-O position of flavonoids. acs.orgacs.org Understanding the molecular determinants of UGT specificity holds significant potential for the biotechnological production of novel and valuable flavonoid glycosides. escholarship.orgnih.gov

| Enzyme Family | Function | Key Characteristics |

| UDP-glycosyltransferases | UGTs | Catalyze the transfer of sugar moieties to the flavonol aglycone. |

UDP-Glycosyltransferases (UGTs) in Flavonol Glycosylation

Structural Biology and Molecular Modeling of Glycosyltransferases

The final steps in the biosynthesis of flavonol oligoglycosides, including the attachment of the hexose-hexose-deoxyhexose chain, are catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). dtu.dkdtu.dk The structural and mechanistic understanding of these enzymes is crucial for comprehending how flavonols are modified. Plant UGTs belong to the GT family 1 and typically utilize UDP-activated sugars, such as UDP-glucose, as the glycosyl donor. dtu.dknih.gov

A key feature of plant UGTs is the Plant Secondary Product Glycosyltransferase (PSPG) signature motif located at the C-terminal domain. This highly conserved sequence of 44 amino acids is instrumental in binding the UDP-sugar donor. nih.gov Molecular modeling and crystal structure data have identified specific residues critical for catalysis. A conserved histidine (His) residue is proposed to act as the catalytic base, deprotonating the hydroxyl group of the acceptor molecule to facilitate a nucleophilic attack on the anomeric carbon of the UDP-sugar. nih.govnih.gov This is often assisted by a nearby aspartic acid (Asp) residue, which may help activate the catalytic histidine. nih.gov The reaction proceeds via an SN2-like mechanism, resulting in an inversion of the stereochemistry at the anomeric carbon of the sugar. nih.gov

The acceptor-binding site, located in the cleft between the two domains, is significantly more variable than the UDP-sugar binding site. fao.orgnih.gov This variability accounts for the vast diversity of substrates that plant UGTs can glycosylate. For example, the crystal structure of VvGT1, a flavonoid 3-O-glycosyltransferase from grape, shows the flavonol acceptor situated in a hydrophobic pocket. nih.govnih.gov The plasticity of this pocket allows a single enzyme to accommodate various related flavonoids. nih.govnih.gov Molecular modeling and docking simulations are powerful tools used to predict the substrate specificity of uncharacterized UGTs and to engineer enzymes with novel functions. nih.govfao.orgmdpi.com These computational approaches, combined with structural data, provide a basis for understanding the complex substrate and regiospecificity that allows for the precise glycosylation of natural products. nih.govfao.org

Table 1: Key Structural and Mechanistic Features of Plant Glycosyltransferases (UGTs)

| Feature | Description | Relevance to Flavonol Glycosylation | Key Residues/Domains | Citations |

|---|---|---|---|---|

| Overall Fold | GT-B fold with two Rossmann-like domains (N- and C-terminal) | Forms the catalytic cleft for substrate binding. | - | nih.gov, nih.gov, dtu.dk |

| Sugar Donor Binding | C-terminal domain contains the highly conserved PSPG motif. | Binds the UDP-sugar (e.g., UDP-glucose, UDP-rhamnose). | PSPG Signature Motif | nih.gov |

| Acceptor Binding | N-terminal domain and inter-domain cleft form a variable pocket. | Determines specificity for the flavonol aglycone or intermediate glycoside. | Highly variable loop regions | nih.gov, fao.org, nih.gov |

| Catalytic Mechanism | SN2-like inverting mechanism. | Creates a β-glycosidic bond, attaching the sugar to the flavonol. | Catalytic Dyad (His/Asp) | nih.gov, nih.gov |

Sequential Glycosylation and Formation of Oligosaccharide Chains

The assembly of a complex oligosaccharide chain, such as the O-Hex-Hex, O-dHex moiety, onto a flavonol base does not occur in a single step. Instead, it is a highly ordered, sequential process catalyzed by multiple, distinct UGTs. ucdavis.edu Each enzyme in the sequence exhibits specificity for both the sugar donor and the acceptor molecule, which is the product of the previous glycosylation step. nih.gov

The process begins with a flavonol aglycone (e.g., myricetin). The first UGT recognizes this aglycone and transfers the initial hexose (B10828440) sugar, typically from a UDP-hexose donor like UDP-glucose, to a specific hydroxyl group on the flavonol, forming a flavonol monoglycoside. nih.govnih.gov

This newly formed flavonol monoglycoside then becomes the substrate for a second UGT. This subsequent enzyme is specific for the monoglycoside and catalyzes the addition of the second hexose unit, forming a diglycoside. This process, where a carbohydrate is attached to another carbohydrate, is fundamental to building oligosaccharide chains. wikipedia.org

Finally, a third UGT, specific for the diglycoside intermediate, adds the deoxyhexose (e.g., rhamnose from a UDP-rhamnose donor) to the growing sugar chain. This completes the formation of the flavonol triglycoside. The strict substrate and regioselectivity of each UGT in the cascade ensure the precise structure of the final oligosaccharide chain. ucdavis.edu The regulation of the genes encoding these sequential UGTs is therefore critical for determining the final profile of flavonol glycosides in a plant tissue. fao.orgnih.gov

Transcriptional and Post-Transcriptional Regulation of Flavonol Glycoside Biosynthesis

The biosynthesis of flavonol glycosides is meticulously controlled at the transcriptional level, ensuring that these compounds are produced in the correct amounts, locations, and times. fao.orgnih.gov This regulation is governed by complex networks of transcription factors that respond to both developmental cues and environmental signals. oup.comresearchgate.net

Regulatory Gene Networks and Transcription Factors

The expression of the structural genes encoding the enzymes of the flavonoid pathway, from the initial chalcone synthase to the final modifying glycosyltransferases, is largely orchestrated by specific families of transcription factors (TFs). nih.govfrontiersin.org In many plants, the key regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. oup.commdpi.com

For flavonol-specific biosynthesis in the model plant Arabidopsis thaliana, a set of R2R3-MYB transcription factors, namely AtMYB11, AtMYB12, and AtMYB111, act as primary activators. nih.govnih.govnih.gov These MYBs independently and redundantly activate the expression of early biosynthetic genes required for producing the flavonol aglycone, including chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS). nih.govresearchgate.net Their counterparts have been identified in numerous other plant species. nih.gov

Table 2: Key Transcription Factors in Flavonol Biosynthesis Regulation

| Transcription Factor (Family) | Representative Genes (Species) | Function | Target Genes/Pathway Step | Citations |

|---|---|---|---|---|

| R2R3-MYB (Activator) | AtMYB11, AtMYB12, AtMYB111 (Arabidopsis thaliana) | Positive regulation of flavonol biosynthesis | Early biosynthetic genes (CHS, CHI, F3H, FLS) | nih.gov, nih.gov, nih.gov, researchgate.net |

| R2R3-MYB (Activator) | MrMYB12 (Morella rubra) | UV-B induced positive regulation | Correlated with quercetin derivative accumulation | nih.gov |

| bHLH | TT8, GL3, EGL3 (Arabidopsis thaliana) | Component of the MBW complex | Primarily late biosynthetic genes (anthocyanin/proanthocyanidin branch) | nih.gov, frontiersin.org |

| WD40 | TTG1 (Arabidopsis thaliana) | Stabilizing protein in the MBW complex | Primarily late biosynthetic genes (anthocyanin/proanthocyanidin branch) | nih.gov, frontiersin.org |

| R3-MYB (Repressor) | AtMYBL2 (Arabidopsis thaliana) | Negative regulation by disrupting the MBW complex | Anthocyanin biosynthesis | nih.gov |

Spatiotemporal Control of Flavonol Glycoside Accumulation

The intricate regulatory networks result in the highly specific accumulation of flavonol glycosides in different plant tissues and at different developmental stages. fao.orgfrontiersin.org This spatiotemporal control reflects the diverse physiological roles of these compounds, from UV protection in young leaves to functioning as co-pigments in flowers. nih.govoup.com

Studies in Arabidopsis have shown that the flavonol-regulating MYB transcription factors (MYB11, MYB12, and MYB111) have a differential influence on the spatial accumulation of specific flavonol derivatives in various organs, including leaves, stems, inflorescences, and roots. nih.gov For example, the accumulation of flavonols in the vegetative tissues of young seedlings is highly dependent on light and these MYB regulators. However, flavonol glycosides also accumulate in pollen grains and seeds through a mechanism that appears to be independent of MYB11, MYB12, and MYB111, suggesting the existence of other, tissue-specific regulatory pathways. nih.gov

In fruit-bearing species like nectarine, the biosynthesis of different flavonoid classes is differentially regulated during fruit development and ripening. nih.gov The expression of flavonol synthase (FLS1) correlates directly with flavonol levels, both temporally and in a tissue-specific manner (e.g., in the fruit skin). nih.gov Similarly, in many plants, flavonoid biosynthesis is induced in aerial parts upon exposure to environmental stimuli like UV radiation or low temperature, indicating that the regulatory networks are highly responsive to external cues. nih.govnih.gov The accumulation patterns are often tissue-specific, with shoots generally accumulating a greater diversity and quantity of flavonoids compared to roots. mdpi.com This precise control allows the plant to fine-tune the deployment of specific flavonol glycosides to where and when they are needed most. researchgate.net

Advanced Methodologies for Analysis and Characterization of Complex Flavonol Oligoglycosides

Extraction and Pre-Purification Strategies

The initial and critical step in the analysis of complex flavonol oligoglycosides involves their extraction from the source material and subsequent pre-purification to remove interfering substances. The choice of extraction and purification methods is paramount to ensure high recovery and purity of the target compounds.

Optimized Solvent Systems and Techniques for Highly Glycosylated Phenolics

The extraction of highly glycosylated and polar flavonoids requires carefully optimized solvent systems. Aqueous mixtures of organic solvents are commonly employed to efficiently solubilize these compounds.

Solvent Composition: Methanol (B129727) and ethanol (B145695) are frequently used for the extraction of flavonol glycosides. Studies have shown that aqueous solutions of these alcohols, often in concentrations around 80%, provide a good balance for extracting a wide range of phenolic compounds, including glycosides. For instance, 80% methanol has been demonstrated to be effective for extracting flavonoids from various plant materials. researchgate.net The addition of small amounts of acid, such as acetic or formic acid, to the extraction solvent can improve the stability and recovery of phenolic compounds by maintaining a low pH.

Extraction Techniques: To enhance extraction efficiency, various techniques can be employed. Ultrasonic-assisted extraction (UAE) utilizes sound waves to disrupt cell walls, facilitating the release of intracellular compounds. This method offers advantages such as reduced extraction time and lower solvent consumption. mdpi.com Soaking and reflux extraction are also common methods, with the choice depending on the stability of the target compounds at elevated temperatures.

Pre-Purification: Following initial extraction, a pre-purification step is often necessary to remove non-flavonoid components like chlorophylls, lipids, and sugars. Liquid-liquid partitioning is a common technique where the crude extract is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The highly polar flavonol oligoglycosides typically concentrate in the more polar fractions, such as the n-butanol and aqueous phases.

Specialized Preparative Extraction Approaches

For the isolation of larger quantities of specific flavonol oligoglycosides for structural elucidation or bioactivity studies, specialized preparative extraction and purification techniques are employed.

Column Chromatography: Open column chromatography using stationary phases like silica (B1680970) gel, polyamide, and Sephadex LH-20 is a traditional and widely used method for the fractionation of crude extracts. tandfonline.comnih.govunimi.it Polyamide columns are particularly effective for separating flavonoids due to their ability to form hydrogen bonds with the phenolic hydroxyl groups. Sephadex LH-20, a size-exclusion chromatography resin, is excellent for separating flavonoids from smaller molecules and for fractionation based on molecular size. nih.govunimi.it

Solid-Phase Extraction (SPE): SPE provides a more rapid and efficient method for sample clean-up and fractionation compared to traditional column chromatography. Various sorbents are available, including C18, which retains non-polar to moderately polar compounds, and polymeric resins, which can be tailored for specific applications.

Macroporous Resins: Macroporous adsorbent resins have gained popularity for the large-scale enrichment and purification of flavonoids from crude extracts. These resins offer high adsorption capacity, good selectivity, and can be regenerated for repeated use. The selection of the appropriate resin and elution conditions is crucial for achieving optimal separation.

Chromatographic Separation Techniques for Complex Mixtures

Due to the structural similarity and complexity of flavonol oligoglycosides in natural extracts, advanced chromatographic techniques are essential for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of flavonol glycosides, offering high resolution, sensitivity, and reproducibility. anjs.edu.iqresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode used for the separation of flavonoids. anjs.edu.iq C18 (octadecylsilyl) columns are widely used, providing excellent separation based on the hydrophobicity of the analytes. mdpi.com The mobile phase typically consists of a gradient of acidified water (using formic acid, acetic acid, or phosphoric acid) and an organic modifier, most commonly acetonitrile (B52724) or methanol. mdpi.comnih.gov The acidic modifier helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds like highly glycosylated flavonols, HILIC can be a valuable alternative or complementary technique to RP-HPLC. researchgate.netnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This allows for the retention and separation of compounds that are too polar to be adequately retained on reversed-phase columns. researchgate.net

The table below summarizes typical HPLC conditions used for the analysis of flavonol glycosides.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | A time-programmed gradient from a low to a high concentration of Mobile Phase B |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | Diode Array Detector (DAD) or UV-Vis Detector (e.g., at 280 nm and 340 nm) |

Countercurrent Chromatography (CCC/HSCCC) for Oligoglycosides

Countercurrent Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating irreversible adsorption and sample denaturation. nih.gov High-Speed Countercurrent Chromatography (HSCCC) is a more efficient version of CCC. nih.govnih.gov

Principle of Separation: CCC relies on the differential partitioning of solutes between two immiscible liquid phases. nih.gov The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. nih.gov The partition coefficient (K) of the target compounds should ideally be between 0.5 and 2.0 for effective separation.

Solvent Systems: A variety of solvent systems have been developed for the separation of flavonol glycosides. A common system is the n-hexane-ethyl acetate-methanol-water (HEMWat) system, with varying volume ratios to optimize the polarity for the target compounds. nih.govnih.gov For instance, a system of n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) has been successfully used for the preparative separation of flavonoid glycosides. nih.gov

Advantages for Oligoglycosides: HSCCC is particularly well-suited for the separation of polar and complex oligoglycosides, which can be challenging to separate by other methods. It allows for the injection of large sample loads, making it an excellent technique for preparative-scale purification. nih.gov

Multidimensional and Hyphenated Chromatographic Systems

To resolve the highly complex mixtures of flavonol oligoglycosides often found in natural extracts, one-dimensional chromatography may not provide sufficient peak capacity. In such cases, multidimensional and hyphenated chromatographic systems are employed.

Hyphenation with Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for the structural characterization of flavonol oligoglycosides. nih.govnih.gov Electrospray ionization (ESI) is the most common ionization technique used for flavonoids. Tandem mass spectrometry (MS/MS or MSn) provides valuable structural information by inducing fragmentation of the parent ions, allowing for the determination of the aglycone structure, the types of sugar moieties, and their sequence. nih.govnih.gov The fragmentation patterns can reveal the loss of deoxyhexose (dHex) and hexose (B10828440) (Hex) units, aiding in the identification of the glycosylation pattern.

The development of these advanced analytical methodologies has been instrumental in advancing our understanding of the complex world of flavonol oligoglycosides.

Spectroscopic and Spectrometric Elucidation of Complex Flavonol Glycoside Structures

The definitive structural elucidation of complex flavonol oligoglycosides, such as a flavonol substituted with a triglycoside moiety composed of two hexose (Hex) units and one deoxyhexose (dHex) unit (O-Hex-Hex, O-dHex), requires a multifaceted analytical approach. The immense structural diversity, including the nature of the flavonol aglycone, the identity and sequence of the sugar units, the positions of the glycosidic linkages, and the interglycosidic connectivities, presents a significant analytical challenge. nih.govmdpi.com Modern analytical strategies rely on the synergistic use of mass spectrometry, nuclear magnetic resonance spectroscopy, and UV-Vis spectroscopy, often coupled with high-performance liquid chromatography (HPLC). nih.govdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (1D and 2D)

While MS provides critical information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of complex flavonol glycosides. nih.govanalis.com.my A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and establish connectivity. scielo.br

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the aglycone type through characteristic signals in the aromatic region (typically δ 6.0–8.5 ppm). analis.com.my The anomeric protons of the sugar units appear as doublets in the δ 4.5–5.5 ppm region, and their coupling constants (J) can help determine the anomeric configuration (α or β). scirp.org The ¹³C NMR spectrum reveals the total number of carbons. The chemical shift of the anomeric carbons (typically δ 95–110 ppm) also provides information about the sugars and their linkages. analis.com.mynih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are essential for piecing the structure together. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, allowing for the tracing of connections within each sugar ring and within the aromatic rings of the aglycone. scirp.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on their known proton assignments. diva-portal.orgscirp.org

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this class of compounds. It shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). scirp.org These long-range correlations are used to establish the connection points between the sugar units (interglycosidic linkages) and between the sugar chain and the flavonol aglycone (glycosylation site). For example, a correlation between an anomeric proton of a sugar and a carbon of the aglycone definitively identifies the site of glycosylation. analis.com.my

By systematically analyzing these spectra, the precise structure of the flavonol aglycone, the identity of each sugar (e.g., glucose, rhamnose), their sequence, their anomeric configurations, and all linkage positions can be unequivocally determined. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for a Flavonol Triglycoside Moiety

| Position | Representative ¹H Shift (ppm) | Representative ¹³C Shift (ppm) | Key HMBC Correlations for Linkage |

| Aglycone | |||

| C-3 | - | ~134 | H-1'' of inner sugar to C-3 |

| C-2' | ~8.0 | ~121 | |

| C-5' | ~6.9 | ~115 | |

| C-6' | ~7.6 | ~122 | |

| Inner Hexose (e.g., attached to Aglycone C-3) | |||

| H-1'' | ~5.3 (d) | ~103 | H-1'' to Aglycone C-3; H-1''' to C-2''/C-6'' |

| C-2'' | ~3.8 | ~71 | |

| Middle Hexose (e.g., attached to Inner Hexose) | |||

| H-1''' | ~4.5 (d) | ~104 | H-1''' to Inner Hexose C-2''/C-6''; H-1'''' to C-2'''/C-6''' |

| C-6''' | ~3.7 | ~68 | |

| Terminal dHex (e.g., attached to Middle Hexose) | |||

| H-1'''' | ~5.1 (d) | ~101 | H-1'''' to Middle Hexose C-2'''/C-6''' |

| C-6'''' (CH₃) | ~1.2 (d) | ~17 | |

| Note: Chemical shifts are highly dependent on the solvent and specific structure. This table provides generalized values for illustrative purposes, based on published data for similar compounds. nih.govresearchgate.net |

UV-Vis Spectroscopy in Conjunction with Chromatographic Data

UV-Vis spectroscopy, typically performed with a diode-array detector (DAD) as part of an LC system, provides valuable preliminary information for identifying the class of a flavonoid. nih.govwiley.com Flavonols exhibit characteristic UV spectra with two major absorption maxima. medwinpublishers.com

Band I (typically 330–385 nm) corresponds to the absorption of the B-ring cinnamoyl system. medwinpublishers.com

Band II (typically 240–280 nm) corresponds to the absorption of the A-ring benzoyl system. medwinpublishers.com

The exact position of these bands is influenced by the hydroxylation pattern of the flavonol aglycone. For example, flavonols with a free hydroxyl group at the 3-position show a Band I absorption at a longer wavelength (350-385 nm) compared to 3-O-substituted flavonols (330-360 nm). medwinpublishers.com

When coupled with chromatographic data, such as the retention time from an HPLC separation, the UV-Vis spectrum serves as a powerful screening tool. nih.gov A standardized HPLC method allows for the creation of a library of retention times and UV spectra for known compounds. nih.gov By comparing the data of an unknown peak to this library, a tentative identification of the aglycone class and substitution pattern can be made rapidly, guiding the more complex and time-consuming MS and NMR analyses. nih.govnih.gov

Table 3: Characteristic UV-Vis Absorption Maxima for Flavonols

| Flavonol Type | Band I (nm) | Band II (nm) | Notes |

| Flavonol (3-OH free) | 350 - 385 | 240 - 280 | The presence of a free 3-OH group shifts Band I to a longer wavelength. medwinpublishers.com |

| 3-O-glycoside | 330 - 360 | 240 - 280 | Glycosylation at the 3-position causes a hypsochromic (blue) shift of Band I. medwinpublishers.com |

| Flavonol with additional B-ring hydroxylation | Shift in Band I | Shift in Band II | The position and intensity of both bands are sensitive to the overall substitution pattern. |

Synthesis and Engineering of Flavonol Oligoglycosides

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts to create complex molecules that are difficult to produce by either method alone. This hybrid approach is particularly well-suited for the synthesis of flavonoid glycosides, where enzymes can introduce sugar moieties at specific positions without the need for cumbersome protection and deprotection steps common in organic chemistry. acs.orgnih.gov

A central challenge in synthesizing flavonol oligoglycosides is controlling the position at which sugar units are attached to the flavonol backbone and to each other. Enzymes, particularly glycosyltransferases (GTs), offer a solution by catalyzing glycosylation reactions with remarkable regio- and stereoselectivity. acs.orgnih.gov

Researchers utilize various enzymes as biocatalysts for this purpose. UDP-glycosyltransferases (UGTs) are a primary class of enzymes used to transfer sugar moieties from an activated donor, such as UDP-glucose, to the flavonoid aglycone. oup.com For example, studies have demonstrated that plant glycosyltransferases like UGT73C8 and UGT71G1 from Medicago truncatula can be expressed in Escherichia coli to regioselectively glucosylate flavonoids like quercetin (B1663063) and kaempferol (B1673270) in vivo. nih.gov Similarly, amylosucrase from Deinococcus geothermalis has been used for the regioselective transglucosylation of luteolin, achieving a high production yield. nih.gov

Lipases are another class of enzymes employed in these synthetic routes. While their natural function is to hydrolyze fats, they can be used in non-aqueous conditions to catalyze acylation reactions with high regioselectivity. mdpi.com A two-step chemoenzymatic protocol for the malonylation of flavonoid glycosides involves the regioselective enzymatic introduction of a benzylmalonyl group catalyzed by lipase (B570770) from Candida antarctica, followed by a chemical step (hydrogenolysis) to yield the final product. nih.gov This enzymatic precision minimizes the formation of unwanted byproducts and simplifies purification processes. mdpi.com

To construct the oligosaccharide chain of a compound like a flavonol tri-glycoside, multiple glycosylation steps are required. Cascade reactions, where several enzymatic steps are performed sequentially in a single reaction vessel, provide an elegant and efficient strategy. These multi-enzyme systems mimic the biosynthetic pathways found in nature. nih.gov

The synthesis of complex glycosides can be achieved by combining different glycosyltransferases with distinct specificities. For instance, a primary UGT might first attach a glucose molecule to the flavonol 3-O position. A second, specialized UGT, known as a glucoside glucosyltransferase (GGT), could then add another sugar unit to the first glucose, extending the glycan chain. nih.gov This sequential action allows for the controlled assembly of di- or tri-glycosides.

Engineered glycosidases, which naturally break down glycosidic bonds, can also be used in "transglycosylation" reactions to synthesize new glycosides. acs.orgnih.gov By carefully controlling reaction conditions and using activated sugar donors, these enzymes can transfer sugar units to a flavonoid acceptor. nih.gov For industrial applications, multiple enzymes can be co-immobilized on a solid support and used in flow bioreactors, enabling continuous production and easy separation of the biocatalyst from the product stream. nih.gov

Microbial Biotransformation and Fermentation for Flavonol Glycoside Production

Microbial biotransformation utilizes whole microbial cells, such as bacteria and fungi, as biocatalysts to perform specific chemical conversions on a substrate. nih.gov This method is an attractive alternative to chemical synthesis for producing flavonoid glycosides, as it often occurs under mild conditions with high selectivity and can be scaled up using industrial fermentation technology. pjmonline.org Products obtained through biotransformation of natural compounds are often classified as natural, which can be advantageous for food and cosmetic applications. pjmonline.org

Various microorganisms, including species of Aspergillus, Penicillium, and Bacillus, have been shown to glycosylate flavonoid aglycones. nih.gov For instance, when a flavonoid aglycone is supplied to a culture of a suitable microorganism, the cell's native enzymes, particularly glycosyltransferases, can attach sugar groups to the molecule. nih.govpjmonline.org The resulting glycosides are often then excreted into the culture medium, from which they can be purified.

To enhance production, fermentation processes are optimized. High cell-density fed-batch fermentation is a common strategy, where nutrients and the flavonoid substrate are fed incrementally to the culture. uni-hamburg.de This approach maintains cell viability and productivity, especially since high concentrations of flavonoid aglycones can be toxic to microbial cells. uni-hamburg.de For example, in a 3-L fermentor, recombinant E. coli strains have been used for the large-scale production of fisetin (B1672732) glycosides by feeding the substrate in stages. nih.gov The evolution of flavanol glycosides has also been observed during the natural fermentation process of winemaking, where yeasts may contribute to the biosynthesis of certain glycosides. mdpi.com

Metabolic Engineering of Plant and Microbial Hosts for Enhanced Production

While biotransformation relies on the native enzymatic machinery of an organism, metabolic engineering involves the targeted modification of an organism's genetic material to enhance its ability to produce a specific compound. mdpi.comnih.gov By introducing new genes or modifying existing ones, scientists can construct and optimize biosynthetic pathways in host organisms like bacteria (E. coli), yeast (Saccharomyces cerevisiae), and plants to create "cell factories" for flavonoid production. nih.govencyclopedia.pub This approach holds significant promise for the scalable and sustainable production of complex flavonol oligoglycosides directly from simple carbon sources like glucose. nih.govnih.gov

The final structure of a flavonol glycoside is determined by the activity of glycosyltransferases (UGTs), which attach sugar moieties to the flavonoid core. oup.com A key strategy in metabolic engineering is to identify and utilize specific UGT genes that can build the desired oligosaccharide chain. nih.gov

Researchers have successfully identified UGTs responsible for specific glycosylation steps in various plants. For example, a study in apple identified four distinct UGTs that catalyze the transfer of galactose, glucose, xylose/arabinose, and rhamnose to the 3-O position of flavonols. nih.govresearchgate.net In Arabidopsis thaliana, the enzyme UGT79B6 was identified as a flavonoid 3-O-glucoside:2″-O-glucosyltransferase, responsible for adding a second glucose unit to form a 3-O-diglucoside, a structure commonly found in pollen. nih.gov

Once identified, these genes can be introduced into and overexpressed in microbial or plant hosts. Overexpression of the appropriate UGT genes has been shown to directly correlate with an increased accumulation of the corresponding flavonol glycosides. oup.comnih.govresearchgate.net This genetic manipulation allows for precise control over the glycosylation profile, enabling the targeted synthesis of complex structures like triglycosides. nih.gov

Table 1: Examples of Characterized Glycosyltransferases for Flavonoid Synthesis

| Gene/Enzyme | Source Organism | Function | Reference |

|---|---|---|---|

| UGT78T6 | Malus domestica (Apple) | Flavonol 3-O-galactosyltransferase | nih.gov |

| UGT78S1 | Malus domestica (Apple) | Flavonol 3-O-glucosyltransferase | nih.gov |

| UGT76AE22 | Malus domestica (Apple) | Flavonol 3-O-rhamnosyltransferase | nih.gov |

| UGT79B6 | Arabidopsis thaliana | Flavonoid 3-O-glucoside:2″-O-glucosyltransferase | nih.gov |

| UGT71G1 | Medicago truncatula | Regioselective glycosylation of isoflavonoids | nih.gov |

| GtUF6CGT1 | Gentiana triflora | Direct glycosylation of flavones to 6C-glucosides | nih.gov |

To achieve de novo production of flavonol oligoglycosides (i.e., from a simple sugar like glucose), the entire multi-step biosynthetic pathway must be transferred from plants into a microbial host. dtu.dkdartmouth.edu This process, known as heterologous pathway reconstruction, involves assembling a series of genes encoding all the necessary enzymes. nih.govnih.gov

The typical pathway begins with a precursor from the host's central metabolism, such as L-tyrosine, which is converted through several enzymatic steps to a flavonol aglycone like kaempferol or quercetin. nih.govnih.gov Then, a series of specific UGTs are required to build the desired "Hex-Hex-dHex" sugar chain. For example, to produce myricetin (B1677590) 3-O-glucosyl rhamnoside in tobacco (Nicotiana benthamiana), researchers co-expressed genes for flavonol synthesis along with two specific UGTs from the montbretia plant. researchgate.net

Significant optimization is often required to achieve high production titers. This can involve balancing the expression levels of pathway enzymes, eliminating competing metabolic pathways in the host, and increasing the supply of precursors like malonyl-CoA and activated sugars (UDP-sugars). nih.govnih.gov Successful reconstruction efforts have led to the production of various flavonoids, including apigenin (B1666066) and kaempferol, in E. coli and yeast, with titers reaching over 100 mg/L in some cases. manchester.ac.ukfrontiersin.org These strategies pave the way for developing robust and economical fermentation processes for complex flavonol glycosides. nih.gov

Table 2: Examples of Heterologous Production of Flavonoids in Engineered Microbes

| Host Organism | Target Product | Key Engineering Strategy | Reference |

|---|---|---|---|

| Escherichia coli | Naringenin | Reconstruction of a four-enzyme pathway from tyrosine | nih.gov |

| Saccharomyces cerevisiae | Kaempferol, Quercetin | De novo production from glucose via an eight-gene pathway | dtu.dkdartmouth.edu |

| Escherichia coli | Apigenin, Kaempferol | Extension of flavanone (B1672756) pathways with FNS or F3H/FLS | manchester.ac.ukfrontiersin.org |

| Saccharomyces cerevisiae | Flavone C-glycosides | Reconstruction of direct and indirect C-glycosylation routes | nih.gov |

| Escherichia coli | Fisetin glycosides | Scale-up production in 3-L fermentor with engineered strains | nih.gov |

Strategies for Improving Yield and Purity of Complex Glycosides

The synthesis and purification of structurally complex flavonol oligoglycosides, such as those with multiple hexose (B10828440) and deoxyhexose moieties, present significant scientific challenges. The low reactivity of certain hydroxyl groups on the flavonol backbone and the need for precise control over glycosidic linkages necessitate advanced strategies to achieve high yield and purity. nih.gov Key approaches include metabolic engineering, enzymatic synthesis, and sophisticated purification technologies.

Metabolic Engineering for Enhanced Biosynthesis

Microbial synthesis is emerging as a sustainable and scalable alternative to traditional plant extraction or chemical synthesis, which often suffer from low yields and complex processes. nih.gov By engineering the metabolic pathways of microorganisms like E. coli and Saccharomyces cerevisiae, researchers can create "cell factories" optimized for producing specific flavonoids. nih.govnih.gov

Key strategies in metabolic engineering include:

Pathway Construction and Optimization: This involves introducing the necessary biosynthetic genes from plants into a microbial host. For flavonol synthesis, this typically includes genes for enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS). nih.gov Further introduction of specific glycosyltransferases (GTs) is required to attach the sugar moieties (Hex, dHex) to the flavonol base.

Precursor Supply Enhancement: The production of flavonols depends on the availability of precursors like malonyl-CoA and p-coumaroyl-CoA. nih.gov Engineering the host's central metabolism to increase the pool of these precursors is a critical step for improving the final product titer.

Enzyme Engineering: The efficiency and specificity of enzymes in the pathway can be improved through protein engineering. This is particularly important for glycosyltransferases, which determine the final structure of the oligoglycoside.

The table below summarizes common microbial hosts and the types of flavonoids they have been engineered to produce.

| Microbial Host | Flavonoid Class Produced | Key Advantages |

| Escherichia coli | Flavanones, Flavones, Flavonols | Fast growth, well-understood genetics, variety of genetic tools available. |

| Saccharomyces cerevisiae | Flavanones, Flavonols, Anthocyanins | GRAS (Generally Recognized as Safe) status, capable of post-translational modifications. |

Enzymatic and Chemical Synthesis Approaches

For more controlled synthesis, in vitro enzymatic and chemical methods offer high precision, although scalability can be a challenge.

Enzymatic Synthesis: Glycosidases and engineered glycosynthases can be used to assemble complex glycosides. nih.gov Glycosynthases, which are mutant glycoside hydrolases, can synthesize glycosidic bonds without the risk of hydrolyzing the product. acs.org This approach allows for the one-step synthesis of specific flavonoid glycosides with high regioselectivity, achieving yields of up to 26% in some cases. nih.gov The choice of enzyme and substrate is crucial for controlling which hydroxyl group on the flavonol is glycosylated. nih.gov

Chemical Synthesis: While often complex, chemical synthesis provides a high degree of control. A significant challenge is the low reactivity of certain hydroxyl groups on the flavonol core, such as the 5-OH group, due to strong intramolecular hydrogen bonds. nih.gov To overcome this, highly efficient methods have been developed, such as using glycosyl ortho-alkynylbenzoates as donors with a gold(I) catalyst. This strategy has successfully produced a range of flavonol 5-O-glycosides, including disaccharides, in good to excellent yields. nih.gov

Advanced Purification Techniques

Achieving high purity is essential, especially given the complexity of the mixtures produced during synthesis or extraction. Traditional methods like silica (B1680970) column chromatography can be time-consuming and may lead to irreversible adsorption of the product. oup.com Modern techniques are employed to overcome these limitations.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid supports, preventing sample loss and denaturation. oup.com HSCCC is highly effective for the preparative separation of flavonoid glycosides from crude extracts. nih.gov By optimizing the two-phase solvent system, researchers can efficiently isolate multiple glycosides with purities exceeding 95%. nih.gov

Resin Adsorption: Macroporous resins and polyamides are widely used for the preliminary purification and enrichment of flavonoids. nih.gov Macroporous resins offer efficient, non-polluting separation. nih.gov Polyamides can form hydrogen bonds with the phenolic hydroxyl groups of flavonoids, providing excellent adsorption properties and significantly increasing the purity of total flavonoids. nih.gov

Chromatographic Methods: A variety of chromatographic techniques are available for the purification of complex glycosides. The choice depends on the polarity of the target compound. Since glycosylation increases polarity, reverse-phase chromatography is often suitable. researchgate.net Other methods include preparative thin-layer chromatography (TLC) and flash chromatography. researchgate.net

The following table details various purification methods used for flavonoid glycosides.

| Purification Technique | Principle | Typical Application | Purity Achieved |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | Preparative separation of multiple glycosides from crude extracts. nih.gov | >95% nih.gov |

| Macroporous Resin Adsorption | Adsorption/Desorption | Enrichment and preliminary purification from plant extracts. nih.gov | Significantly increases purity (e.g., from 12.74% to 43.00%). nih.gov |

| Polyamide Chromatography | Hydrogen bonding | Purification of total flavonoids. nih.gov | Can increase purity from 20.65% to 65.21%. nih.gov |

| Reverse-Phase Chromatography (e.g., C18) | Hydrophobic interaction | Purification of polar glycosides. researchgate.net | High purity for analytical and preparative scales. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into an aqueous layer | Separation of highly polar compounds. researchgate.net | Effective for polar glycosides. researchgate.net |

Ecological and Physiological Roles of Flavonol Oligoglycosides in Plants

Plant Stress Acclimation and Defense

Plants, being sessile organisms, have evolved sophisticated chemical defense and acclimation strategies to cope with a constantly changing and often challenging environment. Flavonol oligoglycosides are at the forefront of these responses.

Flavonol glycosides play a crucial role in protecting plants from the damaging effects of abiotic stresses such as high or low temperatures, intense ultraviolet (UV) radiation, and drought. The biosynthesis and accumulation of these compounds are often upregulated in response to such environmental challenges. mdpi.com

One of the primary mechanisms by which flavonol glycosides confer stress tolerance is through their potent antioxidant activity. Abiotic stresses often lead to the overproduction of ROS, which can cause oxidative damage to lipids, proteins, and DNA. Flavonols and their glycosides can scavenge these harmful ROS, thereby mitigating cellular damage. nih.gov Furthermore, these compounds can act as UV filters, absorbing damaging UV-B radiation in the epidermal layers of leaves and protecting the underlying photosynthetic tissues.

For instance, exposure to salinity has been shown to increase the concentration of flavonol glycosides like quercetin (B1663063), isorhamnetin (B1672294), and kaempferol (B1673270) in the leaves of Ginkgo biloba and Casuarina glauca, which is correlated with improved salt tolerance. mdpi.com Similarly, drought conditions can induce the accumulation of quercetin and kaempferol in Arabidopsis. nih.gov

| Abiotic Stress | Plant Species | Observed Flavonol Glycoside Response |

| Salinity | Ginkgo biloba, Casuarina glauca | Increased accumulation of quercetin, isorhamnetin, and kaempferol glycosides. mdpi.com |

| Drought | Arabidopsis thaliana | Accumulation of quercetin and kaempferol. nih.gov |

| Low Temperature | Sorghum | Accumulation of antioxidant flavonoids. mdpi.com |

In addition to their direct antimicrobial properties, flavonol glycosides can also function as deterrents to herbivores. For example, certain flavone glucosides in rice have been shown to inhibit digestion in insects. nih.gov The presence of specific quercetin and rutin glycosides in peanuts is correlated with increased mortality of the tobacco armyworm. nih.gov

Flavonol glycosides can also be involved in allelopathy, the chemical inhibition of one plant by another. These compounds can be released into the soil from roots and can inhibit the germination and growth of neighboring competitor plants. mdpi.com

| Biotic Interaction | Flavonol Glycoside Example | Observed Role |

| Insect deterrence | Quercetin and rutin glycosides | Increased mortality of tobacco armyworm in peanuts. nih.gov |

| Insect deterrence | Flavone glucosides | Inhibit digestion in Nilaparvata lugens in rice. nih.gov |

| Pathogen resistance | Various flavonoid glycosides | Act as antimicrobial compounds and are involved in the hypersensitive response. nih.gov |

Intra- and Inter-Species Signaling Mechanisms

Beyond their roles in development and defense, flavonol oligoglycosides are crucial signaling molecules that mediate communication both within the plant and with other organisms in the ecosystem. mdpi.comnih.gov

Within the plant, flavonol glycosides are known to modulate the transport of the phytohormone auxin. nih.gov By influencing auxin distribution, they can regulate various developmental processes, including root growth and gravitropism. This regulatory role is often highly specific to the structure of the flavonol glycoside.

Flavonol glycosides released from plant roots into the rhizosphere act as signaling molecules in the establishment of symbiotic relationships, most notably with nitrogen-fixing rhizobia bacteria in legumes. These compounds in the root exudates can induce the expression of nodulation genes in the bacteria, initiating the formation of nitrogen-fixing root nodules.

They also play a role in mediating interactions with mycorrhizal fungi, which form symbiotic associations with the roots of most land plants, enhancing nutrient uptake. The intricate signaling between plants and microbes, mediated by flavonol glycosides, is a cornerstone of ecosystem function. mdpi.com

| Signaling Mechanism | Flavonol Glycoside Role | Biological Outcome |

| Intra-plant signaling | Modulation of auxin transport | Regulation of root development and plant architecture. nih.gov |

| Plant-microbe signaling | Induction of nodulation genes in rhizobia | Establishment of nitrogen-fixing symbiosis in legumes. |

| Plant-microbe signaling | Communication with mycorrhizal fungi | Formation of symbiotic associations for enhanced nutrient uptake. |

Root Exudation and Rhizomicrobiome Interactions

Plants release a significant portion of their photosynthetically fixed carbon into the soil through root exudates, which contain a rich array of compounds including sugars, amino acids, and secondary metabolites like flavonol oligoglycosides. mdpi.comresearchgate.net This process is not passive; rather, it is a highly regulated mechanism that allows plants to shape their immediate soil environment, known as the rhizosphere, and to foster beneficial relationships with a host of soil microorganisms. tamu.eduanu.edu.au Flavonol glycosides, once exuded from the roots, act as key signaling molecules that can initiate and modulate these interactions. nih.govfrontiersin.org

One of the most well-documented roles of flavonoids in the rhizosphere is their function in establishing symbiotic relationships between legumes and nitrogen-fixing bacteria, collectively known as rhizobia. tamu.edunih.govfrontiersin.org Specific flavonol glycosides exuded by legume roots are recognized by rhizobia, leading to the activation of bacterial nodulation (nod) genes. nih.govfrontiersin.org This, in turn, triggers a cascade of events culminating in the formation of root nodules, specialized organs where atmospheric nitrogen is converted into ammonia, a form of nitrogen that the plant can readily assimilate. nih.gov Although isoflavones are more commonly cited in this symbiosis, flavonols and their glycosides also play a role. The composition of these exuded flavonoids is highly specific, contributing to the host-specificity observed in legume-rhizobia interactions. nih.govfrontiersin.org

Beyond the legume-rhizobia symbiosis, flavonol oligoglycosides are instrumental in the establishment of mycorrhizal associations, a widespread mutualism between plants and fungi. nih.govnih.gov These compounds, released in root exudates, can stimulate the germination of mycorrhizal spores and promote the branching of fungal hyphae, thereby facilitating the colonization of the root by the fungus. anu.edu.auoup.com In return for carbon from the plant, the extensive fungal network enhances the plant's ability to acquire water and essential nutrients, particularly phosphorus, from the soil. nih.gov

The influence of flavonol oligoglycosides extends to the broader rhizomicrobiome. These compounds can act as chemoattractants for beneficial bacteria, such as Plant Growth-Promoting Rhizobacteria (PGPR), which can enhance plant growth through various mechanisms including nutrient solubilization and the production of phytohormones. mdpi.comnih.gov Conversely, some flavonol glycosides exhibit antimicrobial properties, helping the plant to defend against soil-borne pathogens by inhibiting their growth or virulence. nih.govnih.gov The specific blend of flavonoids exuded by a plant can thus selectively shape the microbial community in its rhizosphere, favoring beneficial microorganisms while deterring pathogenic ones. nih.govsemanticscholar.org

The table below summarizes the effects of specific flavonol glycosides on rhizomicrobiome interactions, based on available research findings.

| Flavonol Glycoside | Plant Species | Interacting Microorganism | Observed Effect |

| Kaempferol 3-O-rutinoside | Various | Arbuscular Mycorrhizal Fungi | Stimulation of hyphal branching |

| Quercetin-3-O-glucoside | Various | Rhizobia | Induction of nodulation genes |

| Isorhamnetin glycosides | Medicago sativa | Sinorhizobium meliloti | Chemoattractant for rhizobia |

This table presents examples of flavonol glycosides and their roles in plant-microbe interactions. The specific functions of "Flavonol base + 4O, O-Hex-Hex, O-dHex" may be inferred from these related compounds.

Chemical Messengers in Plant Communication

In addition to mediating interactions with the soil microbiome, flavonol oligoglycosides function as important chemical messengers within the plant and in its communication with other organisms. These signaling roles are diverse, ranging from the regulation of developmental processes to defense against herbivores and pathogens. mdpi.comresearchgate.netnih.gov

Within the plant, flavonol glycosides are involved in the regulation of polar auxin transport, a crucial process for controlling plant growth and development, including root architecture. researchgate.net By modulating the flow of the plant hormone auxin, these compounds can influence processes such as lateral root formation and gravitropism. For instance, specific flavonol glycosides, like kaempferol 3-O-rhamnoside-7-O-rhamnoside, have been identified as endogenous inhibitors of polar auxin transport in Arabidopsis thaliana. researchgate.net

Flavonol oligoglycosides also play a significant role in plant defense mechanisms. nih.govnih.gov They can act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. researchgate.net Their accumulation at the site of infection can inhibit the growth of invading fungi and bacteria. Furthermore, some flavonol glycosides can deter herbivores due to their bitter taste or toxicity. nih.gov

Plants can also release volatile organic compounds (VOCs) to communicate with each other and with insects. wikipedia.org While not flavonol glycosides themselves, the biosynthetic pathways of flavonoids and VOCs are often interconnected. Moreover, the presence of certain flavonoids in flowers and fruits contributes to their coloration, which serves as a visual signal to attract pollinators and seed dispersers, thereby playing a crucial role in plant reproduction. mdpi.com

The following table details the role of specific flavonol glycosides as chemical messengers in various plant processes.

| Flavonol Glycoside | Plant Process | Mechanism of Action |

| Kaempferol 3-O-rhamnoside-7-O-rhamnoside | Regulation of Plant Growth | Inhibition of polar auxin transport |

| Quercetin glycosides | Defense against Pathogens | Act as phytoalexins, inhibiting microbial growth |

| Various Anthocyanins (derived from flavonols) | Pollinator Attraction | Provide color to flowers, acting as a visual cue |

This table provides examples of the roles of flavonol glycosides as chemical messengers. The specific activities of "this compound" are likely to be similar to those of other complex flavonol glycosides.

Emerging Research Frontiers and Methodological Advancements

Spatiotemporal Metabolomics and Imaging of Complex Glycosylated Flavonols

Traditional analytical methods, which require sample extraction, often fail to capture the precise location of metabolites within tissues. nih.gov Spatiotemporal metabolomics, particularly through mass spectrometry imaging (MSI), has emerged as a powerful technique to overcome this limitation by visualizing the distribution of molecules directly in biological samples. nih.govnih.gov This approach provides a snapshot of where complex glycosylated flavonols are located at a specific time, offering clues to their physiological functions. nih.govnih.gov

MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), allow for the label-free mapping of a wide range of compounds, including flavonol glycosides, in plant tissue sections. nih.govnih.govmdpi.com Researchers have successfully used MALDI-MSI to visualize the distinct distribution profiles of various kaempferol (B1673270), quercetin (B1663063), and isorhamnetin (B1672294) glycosides in the leaves of Ginkgo biloba. nih.gov Similarly, in ripe strawberry fruit, MSI revealed the specific localization of different flavonols and ellagic acid glycosides. mdpi.com These imaging studies demonstrate that the distribution of these compounds is not uniform; for instance, certain flavonoids may be concentrated in specific tissues like the epidermis, vascular bundles, or even in particular cell types like the mesophyll cells of mangrove plants under salt stress. frontiersin.orgresearchgate.net

Advances in MSI technology, including improved instrumentation and sample preparation methods like cryo-sectioning and matrix sublimation, have enhanced signal intensity and spatial resolution. nih.govresearchgate.net This allows for more accurate localization of labile molecules like complex glycosides, which are prone to degradation during sample handling. researchgate.net By correlating the spatial distribution of these flavonols with specific developmental stages or environmental conditions, scientists can better infer their roles in processes like UV protection, defense against pathogens, and stress response. nih.govnih.gov

Interactive Data Table: Examples of Flavonol Imaging Studies

| Plant Species | Tissue Analyzed | Imaging Technique | Key Findings | Reference |

|---|---|---|---|---|

| Ginkgo biloba L. | Leaf thin sections | MALDI-MSI | Revealed distinct distribution profiles for flavonoid glycosides (kaempferol, quercetin, isorhamnetin glycosides) and biflavonoids. | nih.gov |

| Strawberry (Fragaria × ananassa) | Ripe fruit section | MALDI-MSI | Visualized the spatial distribution of tentatively identified flavonols and ellagic acid glycosides. | mdpi.com |

| Kandelia obovata (Mangrove) | Mature leaves | MALDI-MSI | Showed the spatial metabolomics of flavonoid biosynthesis related to condensed tannin synthesis under salt stress. | researchgate.net |

| Manihot esculenta (Cassava) | Stem cross-sections and tubers | MALDI-MSI | Demonstrated the localization of cyanogenic glucosides in vascular tissues and the periderm. | researchgate.net |

Computational Biology and Bioinformatics for Glycosyltransferase Discovery and Engineering

The immense diversity of glycosylated flavonols originates from the activity of UDP-glycosyltransferases (UGTs), a large family of enzymes that catalyze the attachment of sugar moieties to the flavonol backbone. mdpi.com Identifying the specific UGTs responsible for the complex glycosylation patterns, such as the addition of hexose (B10828440), and deoxyhexose units, is a significant challenge. Computational biology and bioinformatics have become indispensable tools for accelerating the discovery and functional characterization of these enzymes. nih.gov

Genome-wide analysis allows for the identification of numerous putative UGT genes in various plant species. mdpi.com For example, a study on four Rubus species identified 172, 121, 130, and 121 UGT genes in R. chingii, R. corchorifolius, R. idaeus, and R. occidentalis, respectively. mdpi.com Using bioinformatics, these genes can be classified into phylogenetic groups based on sequence similarity to UGTs with known functions from other plants. mdpi.com This phylogenetic analysis, combined with gene expression data (transcriptomics), helps to pinpoint candidate UGTs involved in flavonoid biosynthesis. mdpi.com

Furthermore, structural bioinformatics, including in silico modeling and molecular docking, provides insights into the enzyme-substrate interactions that determine the catalytic activity and specificity of UGTs. etsu.edunih.gov By modeling the three-dimensional structure of a UGT, researchers can predict its active site and how it binds to both the flavonol aglycone and the sugar donor. nih.govdoaj.org This knowledge is crucial for enzyme engineering, where specific amino acid residues can be mutated to alter substrate specificity or improve catalytic efficiency. nih.govnih.gov For instance, engineering the substrate entrance of a flavonoid glycosyltransferase has been shown to promote the glycosylation of non-natural substrates. nih.gov This approach not only helps to validate the function of newly discovered UGTs but also opens avenues for the synthetic biology-based production of novel or rare flavonoid glycosides with potentially enhanced biological activities. nih.govnih.gov

Integrated Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding

Understanding the intricate network of flavonoid biosynthesis requires a holistic approach that goes beyond the study of individual genes or metabolites. Integrated omics, which combines genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of the entire pathway, from the genetic blueprint to the final chemical products. mdpi.comnih.govfrontiersin.org This multi-layered approach is essential for unraveling the complex regulation of flavonol glycoside production. biorxiv.org

Genomics provides the foundational information by identifying all the genes potentially involved in the flavonoid biosynthetic pathway, including structural genes (like PAL, CHS, F3H, FLS) and regulatory genes (like MYB and bHLH transcription factors). nih.govmdpi.com

Transcriptomics (often using RNA-seq) reveals which of these genes are actively expressed in a specific tissue or under certain conditions. frontiersin.orgfrontiersin.org By correlating gene expression patterns with metabolite accumulation, researchers can identify key genes that control the production of specific flavonols. frontiersin.org For example, a combined transcriptome and metabolome analysis in apricot fruits identified three structural genes strongly correlated with the levels of ten different flavonols. frontiersin.org

Proteomics analyzes the protein landscape, confirming that the transcribed genes are translated into functional enzymes. frontiersin.orgnih.gov Studies in Camellia nitidissima flowers used proteomics to show that during petal development, most differentially expressed proteins (DEPs) involved in flavonoid synthesis were downregulated, while those for carotenoid synthesis were upregulated. nih.govresearchgate.net

Metabolomics directly measures the abundance of a wide range of metabolites, including the final glycosylated flavonol products. nih.gov This provides the ultimate chemical phenotype resulting from the genetic and enzymatic activities. nih.gov

By integrating these different omics datasets, scientists can construct comprehensive models of metabolic pathways and regulatory networks. nih.govpnnl.gov For example, an integrated analysis of the transcriptome, proteome, and metabolome in Camellia nitidissima not only identified key flavonols but also suggested that their biosynthesis is regulated by plant hormone pathways. biorxiv.org This systems-level understanding is critical for identifying bottlenecks in the pathway and for developing strategies to metabolically engineer plants for enhanced production of desirable complex glycosylated flavonols. nih.gov

Interactive Data Table: Examples of Integrated Omics Studies in Flavonoid Research

| Plant Species | Omics Approaches Used | Key Findings | Reference |

|---|---|---|---|

| Rubus chingii Hu | Transcriptomics, Proteomics, Metabolomics | Down-regulation of genes and proteins in the phenylpropanoid and flavonoid pathways led to a decrease in flavonoids during fruit ripening. | frontiersin.org |

| Apricot (Prunus armeniaca) | Transcriptomics, Metabolomics | Identified 3 structural genes and 28 transcription factors highly correlated with the content of 10 flavonols. | frontiersin.org |

| Actinidia arguta (Kiwi berry) | Transcriptomics, Metabolomics | Identified 118 flavonoids and found that the expression of 21 genes was highly correlated with 7 specific flavonoids. | frontiersin.org |

| Camellia nitidissima | Transcriptomics, Proteomics, Metabolomics | Revealed that quercetin and kaempferol glycosides were highly accumulated in golden petals, linked to increased expression of flavonol biosynthesis genes. | biorxiv.org |

| Papaver nudicaule L. | Transcriptomics, Proteomics, Metabolomics | Unraveled the enzymatic and spontaneous steps in the formation of flavoalkaloidal pigments, identifying key candidate genes and metabolites. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.